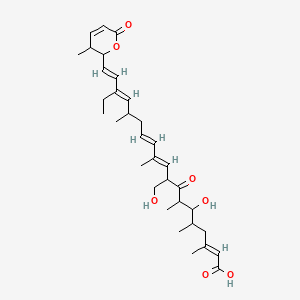
Leptomycin B, 30-hydroxy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leptomycin B, 30-hydroxy is a polyketide natural product originally discovered as a potent antifungal compound. It is produced by the bacterium Streptomyces spp. and has a highly complex structure. This compound is known for its ability to inhibit nuclear export, making it a valuable tool in cell biology and cancer research .
Vorbereitungsmethoden
Leptomycin B, 30-hydroxy is typically isolated from the fermentation broth of Streptomyces spp The isolation process involves several steps, including solvent extraction, chromatography, and crystallizationIndustrial production methods focus on optimizing the fermentation conditions to maximize yield .
Analyse Chemischer Reaktionen
Leptomycin B, 30-hydroxy undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include modified derivatives of this compound with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Leptomycin B, 30-hydroxy has a wide range of scientific research applications:
Chemistry: It is used as a tool to study polyketide biosynthesis and to develop new synthetic methodologies.
Biology: The compound is used to study nuclear export mechanisms and to identify nuclear export signals in proteins.
Medicine: this compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit nuclear export and induce cell cycle arrest.
Industry: The compound is used in the development of new antifungal agents and as a lead compound for drug discovery
Wirkmechanismus
Leptomycin B, 30-hydroxy exerts its effects by binding to the chromosomal region maintenance 1 (CRM1) protein, also known as exportin 1. This binding occurs at a cysteine residue in the nuclear export signal-binding groove of CRM1. By inhibiting the interaction between CRM1 and nuclear export signals, this compound prevents the export of proteins and RNA from the nucleus. This leads to the accumulation of these molecules in the nucleus, resulting in cell cycle arrest and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- Anguinomycin A
- Ratjadone A
Eigenschaften
Molekularformel |
C33H48O7 |
|---|---|
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17+ |
InChI-Schlüssel |
KZMHNEBMQDBQND-MRBODPGGSA-N |
Isomerische SMILES |
CC/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1C(C=CC(=O)O1)C |
Kanonische SMILES |
CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







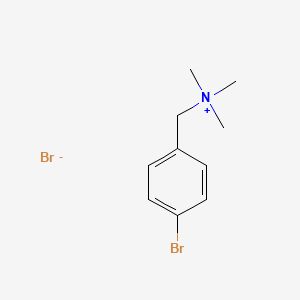
![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
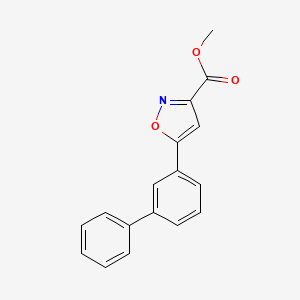
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
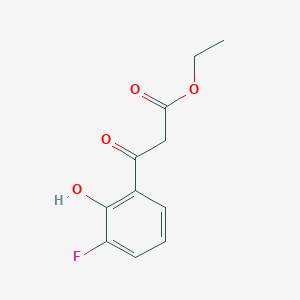

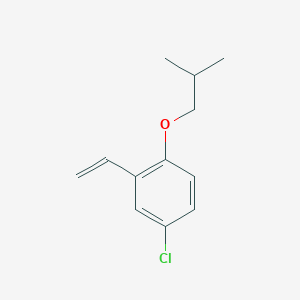
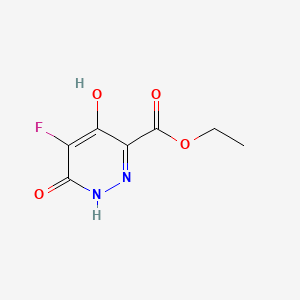
![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
